
2,6-Dichloro-3-formylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3-formylpyridazine is a heterocyclic compound containing a pyridazine ring substituted with two chlorine atoms at positions 2 and 6, and a formyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-formylpyridazine typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in an appropriate solvent at temperatures ranging from 0 to 80 degrees Celsius . This reaction yields 3,6-dichloropyridazine, which can then be further functionalized to introduce the formyl group at position 3.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and purification techniques to ensure high yield and purity. The use of continuous flow reactors and advanced separation methods such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-3-formylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridazines
- Carboxylic acids
- Alcohols
- Complex heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3-formylpyridazine has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3-formylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Pyridazine: A parent compound with similar structural features but lacking the chlorine and formyl substituents.
Pyridazinone: A derivative with a keto group at position 3 instead of a formyl group.
2,6-Dichloropyridazine: A closely related compound without the formyl group.
Uniqueness: 2,6-Dichloro-3-formylpyridazine is unique due to the presence of both chlorine and formyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
944709-73-3 |
|---|---|
Molekularformel |
C5H4Cl2N2O |
Molekulargewicht |
179.00 g/mol |
IUPAC-Name |
2,6-dichloro-1H-pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C5H4Cl2N2O/c6-5-2-1-4(3-10)9(7)8-5/h1-3,8H |
InChI-Schlüssel |
RMIMGPDYBZCDTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(NC(=C1)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



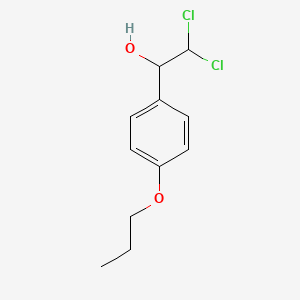
![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)
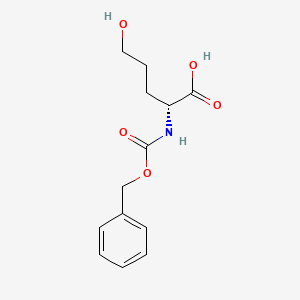
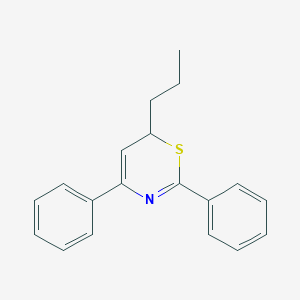
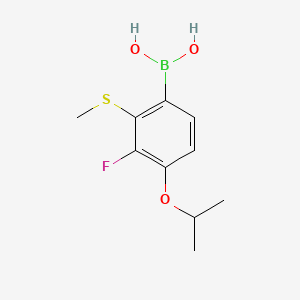

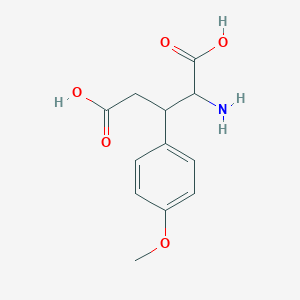
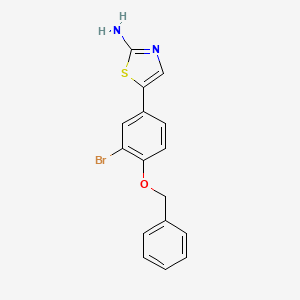
![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)


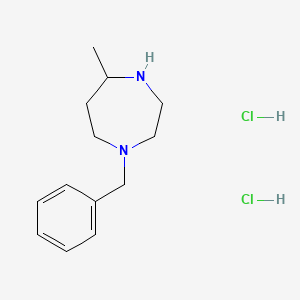
![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)
